1,2-Acenaphthylenedione, 5-bromo-

Vue d'ensemble

Description

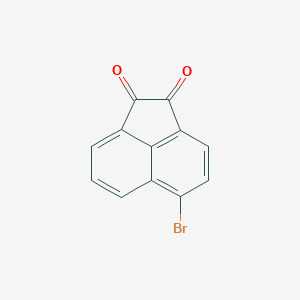

1,2-Acenaphthylenedione, 5-bromo- is a useful research compound. Its molecular formula is C12H5BrO2 and its molecular weight is 261.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Acenaphthylenedione, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Acenaphthylenedione, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

This compound is a heterocyclic compound with a unique structure of a fused five-membered ring and two six-membered rings. It is an important building block for many organic synthesis processes.

Mode of Action

It is known to be widely used in the synthesis of various organic compounds.

Biochemical Pathways

It has been used in the synthesis of various hetero- and carbocyclic compounds and complexes.

Result of Action

It is known to be an important building block in the synthesis of various organic compounds.

Analyse Biochimique

Biochemical Properties

1,2-Acenaphthylenedione, 5-bromo- plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can also interact with proteins that have active sites capable of accommodating its structure, leading to potential inhibition or activation of these proteins. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can form adducts with nucleophiles, affecting the function of biomolecules it interacts with .

Cellular Effects

1,2-Acenaphthylenedione, 5-bromo- has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also impact cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. Studies have demonstrated that 1,2-Acenaphthylenedione, 5-bromo- can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of 1,2-Acenaphthylenedione, 5-bromo- involves its ability to bind to specific biomolecules, leading to changes in their activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. It can also activate certain proteins by inducing conformational changes. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Acenaphthylenedione, 5-bromo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Acenaphthylenedione, 5-bromo- can degrade under certain conditions, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of 1,2-Acenaphthylenedione, 5-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and viability. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 1,2-Acenaphthylenedione, 5-bromo- can also result in toxic or adverse effects, including tissue damage and organ dysfunction .

Metabolic Pathways

1,2-Acenaphthylenedione, 5-bromo- is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,2-Acenaphthylenedione, 5-bromo- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,2-Acenaphthylenedione, 5-bromo- can influence its biological activity and the extent of its effects on cellular function .

Activité Biologique

1,2-Acenaphthylenedione, 5-bromo- (CAS No. 26254-35-3), also known as 5-Bromoacenaphthoquinone, is an organic compound with significant biological activity. This compound is a derivative of acenaphthoquinone and features a bromine atom at the 5th position of the acenaphthylene core. Its molecular formula is C12H5BrO2, and it has a molecular weight of approximately 261.07 g/mol. The compound is recognized for its interactions with various biological systems, particularly through its effects on enzyme activity and cellular processes.

1,2-Acenaphthylenedione, 5-bromo- exhibits notable biochemical properties that influence its biological activity:

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes and other oxidoreductases, which play crucial roles in drug metabolism and the biotransformation of various substrates. This interaction can lead to the formation of reactive metabolites that may have different biological effects compared to the parent compound.

- Formation of Adducts : It can form adducts with nucleophiles, affecting the function of biomolecules it interacts with. Such interactions may lead to inhibition or activation of specific proteins.

Cellular Effects

1,2-Acenaphthylenedione, 5-bromo- has been shown to influence several cellular processes:

- Cell Signaling Pathways : The compound can alter gene expression by interacting with key signaling molecules. This modulation can impact various cellular functions, including proliferation and apoptosis.

- Oxidative Stress Induction : Studies indicate that this compound can induce oxidative stress in cells, leading to changes in cell viability and function. Prolonged exposure may result in cellular damage and dysfunction.

Molecular Mechanism

The molecular mechanism underlying the biological activity of 1,2-Acenaphthylenedione, 5-bromo- involves:

- Binding to Biomolecules : The compound binds to specific biomolecules, leading to changes in their activity. This includes inhibition of enzymes by occupying their active sites and potentially activating other proteins through conformational changes.

- Modulation of Gene Expression : By interacting with transcription factors and regulatory proteins, this compound can influence gene expression patterns within cells.

Dosage Effects in Animal Models

Research on dosage effects reveals:

- At low doses, 1,2-Acenaphthylenedione, 5-bromo- may have minimal impact on cellular functions.

- Higher doses can lead to significant alterations in cellular metabolism and viability. Toxic effects have been observed at elevated dosages, including tissue damage and organ dysfunction.

Metabolic Pathways

The compound is involved in various metabolic pathways:

- Interaction with Metabolic Enzymes : It influences enzymes involved in metabolic flux, altering levels of key metabolites within cells. This interaction can have downstream effects on overall cellular metabolism.

Transport and Distribution

Transport mechanisms for 1,2-Acenaphthylenedione, 5-bromo- include:

- Cellular Transport : The compound's distribution within cells is facilitated by specific transporters and binding proteins. This localization is crucial for its biological activity and efficacy.

Study on Oxidative Stress Induction

A laboratory study demonstrated that exposure to varying concentrations of 1,2-Acenaphthylenedione, 5-bromo- resulted in increased levels of reactive oxygen species (ROS) in cultured human cell lines. The findings suggested a dose-dependent relationship where higher concentrations led to greater oxidative stress markers.

Neuroprotective Activity Investigation

In another study focusing on neuroprotective properties related to similar compounds, it was found that derivatives like 1,2-Acenaphthylenedione could potentially antagonize neurodegenerative effects associated with dopaminergic neuron degeneration. This suggests possible therapeutic avenues for neurodegenerative diseases.

Propriétés

IUPAC Name |

5-bromoacenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHHFMRUWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457682 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26254-35-3 | |

| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.